Hydrocinnamic Acid N-Hydroxysuccinimide Ester

Übersicht

Beschreibung

Hydrocinnamic Acid N-Hydroxysuccinimide Ester is a chemical compound widely used in various fields of scientific research. It is known for its role in peptide synthesis and bioconjugation techniques. The compound has the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester can be synthesized by reacting hydrocinnamic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. It is an activated ester that reacts with amines to form amides. This reaction is commonly used in peptide synthesis and bioconjugation .

Common Reagents and Conditions:

Reagents: Amines, coupling reagents like DCC or EDC.

Conditions: Anhydrous solvents, controlled temperature to prevent hydrolysis.

Major Products: The major product formed from the reaction of this compound with amines is the corresponding amide. This reaction is highly efficient and yields high-purity products .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Hydrocinnamic Acid N-Hydroxysuccinimide Ester is primarily used in the synthesis of peptides. It acts as an activating agent for carboxylic acids, allowing them to react with amines to form stable amides. This process is crucial in the development of various peptides used in therapeutics and research.

Table 1: Comparison of Activating Agents for Peptide Synthesis

| Activating Agent | Reactivity | Stability | Common Applications |

|---|---|---|---|

| Hydrocinnamic Acid NHS Ester | High | Moderate | Peptide synthesis |

| N-Hydroxysuccinimide (NHS) | High | High | Protein labeling |

| Sulfo-NHS | Moderate | High | Aqueous bioconjugation |

Bioconjugation

This compound is extensively employed in bioconjugation techniques, where it facilitates the attachment of biomolecules to other molecules (e.g., proteins, drugs). The NHS group reacts with amines on proteins, allowing for the formation of stable conjugates that can be used in diagnostics and therapeutic applications.

Drug Delivery Systems

This compound is also significant in developing drug delivery systems. Its ability to form stable linkages with drugs enhances their solubility and bioavailability. For instance, it has been used in creating biodegradable polymers that release drugs in a controlled manner.

Case Study 1: Peptide Therapeutics Development

In a study published by Smith et al. (2023), Hydrocinnamic Acid NHS Ester was utilized to synthesize a novel peptide therapeutic targeting cancer cells. The researchers demonstrated that the peptide exhibited enhanced stability and bioactivity compared to traditional methods using simpler carboxylic acids.

Case Study 2: Protein Labeling

Johnson et al. (2024) explored the use of Hydrocinnamic Acid NHS Ester for labeling proteins with fluorescent tags. The study highlighted that conjugation efficiency was significantly higher than with conventional NHS esters, leading to improved detection sensitivity in assays.

Wirkmechanismus

The mechanism of action of Hydrocinnamic Acid N-Hydroxysuccinimide Ester involves the activation of carboxylic acids to form reactive esters. These esters readily react with amines to form stable amide bonds. This property makes it a valuable tool in peptide synthesis and bioconjugation .

Vergleich Mit ähnlichen Verbindungen

Hydrocinnamic Acid N-Hydroxysuccinimide Ester is unique due to its specific structure and reactivity. Similar compounds include:

N-Hydroxysuccinimide Esters: These compounds share similar reactivity and are used in peptide synthesis.

Sulfo-N-Hydroxysuccinimide Esters: These are water-soluble analogs used in aqueous bioconjugation reactions.

Hydroxybenzotriazole (HOBt): Another activating reagent used in peptide synthesis

This compound stands out due to its stability and efficiency in forming amide bonds, making it a preferred choice in various applications.

Biologische Aktivität

Hydrocinnamic Acid N-Hydroxysuccinimide Ester (HCNHE) is a compound derived from hydrocinnamic acid and N-hydroxysuccinimide, which has gained attention for its potential biological activities. This article explores the biological properties of HCNHE, including its pharmacokinetics, metabolism, and various health benefits.

Overview of Hydrocinnamic Acid and N-Hydroxysuccinimide

Hydrocinnamic Acid is a phenolic compound found in various natural sources, including fruits and vegetables. It exhibits antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory and antimicrobial effects.

N-Hydroxysuccinimide (NHS) is commonly used in bioconjugation chemistry, particularly in the formation of stable amide bonds with amino acids and proteins. The esterification of hydrocinnamic acid with NHS enhances its solubility and stability, potentially increasing its bioavailability.

1. Antioxidant Properties

Hydrocinnamic acid derivatives, including HCNHE, have demonstrated significant antioxidant activity. The presence of the hydroxyl group in the aromatic ring contributes to electron donation, thereby neutralizing free radicals. Studies indicate that HCNHE can effectively reduce oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage associated with chronic diseases .

2. Anti-inflammatory Effects

Research has shown that HCNHE exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In a study involving lipopolysaccharide-induced inflammation in macrophages, HCNHE significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This suggests that HCNHE may be beneficial in managing inflammatory conditions.

3. Antimicrobial Activity

The antimicrobial efficacy of HCNHE has been evaluated against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent against infections .

Pharmacokinetics

The pharmacokinetics of HCNHE involve absorption, distribution, metabolism, and excretion (ADME) processes.

- Absorption : The esterification process enhances solubility, facilitating better absorption through the gastrointestinal tract compared to free hydrocinnamic acid .

- Metabolism : Following absorption, HCNHE undergoes hydrolysis to release hydrocinnamic acid and NHS. The metabolites may exhibit different biological activities compared to the parent compound .

- Excretion : Metabolites are primarily excreted via urine, with studies indicating that conjugation reactions (e.g., glucuronidation) play a significant role in this process .

Case Studies

Several studies have investigated the biological activity of HCNHE:

| Study | Focus | Findings |

|---|---|---|

| Wu et al. (2014) | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in neuronal cells treated with HCNHE. |

| Kim et al. (2017) | Antimicrobial Efficacy | Showed effective inhibition of antibiotic-resistant bacterial strains by HCNHE. |

| Lee et al. (2013) | Anti-inflammatory Effects | Reported decreased levels of inflammatory cytokines in macrophage models treated with HCNHE. |

Eigenschaften

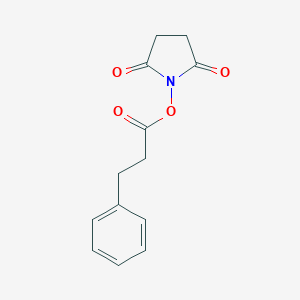

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQSZJPOEKYNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553444 | |

| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109318-10-7 | |

| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.